molecular formula C11H11N3O2S B3060865 3-Pyridazinamine,6-(methylsulfonyl)-n-phenyl- CAS No. 92290-00-1

3-Pyridazinamine,6-(methylsulfonyl)-n-phenyl-

Cat. No.: B3060865
CAS No.: 92290-00-1
M. Wt: 249.29 g/mol
InChI Key: LNUFRKBYYRKAIC-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- is a chemical compound with the molecular formula C11H11N3O2S It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and dicarbonyl compounds.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyridazine ring, usually using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    N-Phenyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrogens in the pyridazine ring can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can lead to partially or fully reduced pyridazine rings.

Scientific Research Applications

3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- has several scientific research applications:

    Medicinal Chemistry: It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be employed as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methylsulfonyl and phenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridazinamine, 6-(methylsulfonyl)-: Lacks the phenyl group, which may affect its binding properties and reactivity.

    6-(Methylsulfonyl)-3-pyridazinamine: Similar structure but without the N-phenyl substitution.

Uniqueness

The presence of both the methylsulfonyl and phenyl groups in 3-Pyridazinamine, 6-(methylsulfonyl)-n-phenyl- makes it unique compared to its analogs

Properties

IUPAC Name

6-methylsulfonyl-N-phenylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-17(15,16)11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUFRKBYYRKAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291916
Record name 7K-325S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92290-00-1
Record name NSC79071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7K-325S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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